molecular formula C13H16N2O3S B2942607 Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate CAS No. 515861-07-1

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate

Cat. No. B2942607
CAS RN: 515861-07-1
M. Wt: 280.34
InChI Key: CVCOJTPLHAKXGC-UHFFFAOYSA-N
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Description

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is a chemical compound with the molecular formula C13H16N2O3S and a molecular weight of 280.35 . It is used for proteomics research .


Synthesis Analysis

The synthesis of cyanoacetamides, such as Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate consists of 13 carbon atoms, 16 hydrogen atoms, 2 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom .


Chemical Reactions Analysis

Cyanoacetamide derivatives are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .


Physical And Chemical Properties Analysis

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate has a molecular weight of 280.34, an XLogP3 of 2.9, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, a rotatable bond count of 6, an exact mass of 280.08816355, a monoisotopic mass of 280.08816355, a topological polar surface area of 107, a heavy atom count of 19, a complexity of 389, and a covalently-bonded unit count of 1 .

Scientific Research Applications

Synthetic Utility and Antimicrobial Evaluation

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate and related compounds exhibit significant synthetic utility, serving as key intermediates in the synthesis of various thiophene derivatives. These derivatives have been explored for their antimicrobial properties. For instance, studies have shown that the synthesis of bifunctional thiophene derivatives from similar key intermediates demonstrates promising antimicrobial activities against a range of pathogens (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Facile Synthesis through Gewald Reaction

The Gewald reaction, a cornerstone in heterocyclic chemistry, has been utilized to synthesize 2-amino-3-carboxamide derivatives of thiophene efficiently. This reaction framework, employing ethyl cyanoacetate and similar reagents under aqueous conditions, highlights the compound's role in facilitating the synthesis of thiophene derivatives at room temperature, showcasing its importance in organic synthesis (Abaee & Cheraghi, 2013).

Contribution to Fluorescent Materials

Research has also been directed towards the exploration of thiophene derivatives, obtained from reactions involving ethyl cyanoacetate, for their novel fluorescence properties. These studies contribute to the development of new fluorescent materials with potential applications in sensing, imaging, and electronic devices (Pusheng, 2009).

Antioxidant and Anti-inflammatory Activities

Further investigations into the biological activities of thiophene derivatives have uncovered their potential antioxidant and anti-inflammatory properties. Specific derivatives, synthesized from ethyl cyanoacetate and related compounds, have demonstrated significant in vitro antioxidant properties and in vivo anti-inflammatory activities, providing insights into their therapeutic potential (Madhavi & Sreeramya, 2017).

Safety and Hazards

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate is categorized as an irritant . It is intended for research use only and is not intended for diagnostic or therapeutic use .

properties

IUPAC Name

ethyl 2-[(2-cyanoacetyl)amino]-5-propan-2-ylthiophene-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-4-18-13(17)9-7-10(8(2)3)19-12(9)15-11(16)5-6-14/h7-8H,4-5H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCOJTPLHAKXGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C(C)C)NC(=O)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(cyanoacetyl)amino]-5-isopropylthiophene-3-carboxylate

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